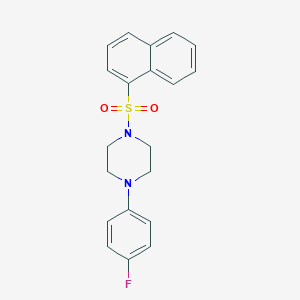
N,5-diisopropyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-diisopropyl-2-methoxybenzenesulfonamide, also known as DIBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
N,5-diisopropyl-2-methoxybenzenesulfonamide is believed to inhibit the activity of protease enzymes by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been observed in studies of N,5-diisopropyl-2-methoxybenzenesulfonamide as a protease inhibitor.
Biochemical and Physiological Effects:
N,5-diisopropyl-2-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its potential as an anti-cancer agent, N,5-diisopropyl-2-methoxybenzenesulfonamide has been shown to have anti-inflammatory effects and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,5-diisopropyl-2-methoxybenzenesulfonamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N,5-diisopropyl-2-methoxybenzenesulfonamide has been shown to have a high level of selectivity for certain enzymes, making it a useful tool for studying the activity of specific enzymes. However, one limitation of using N,5-diisopropyl-2-methoxybenzenesulfonamide in lab experiments is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving N,5-diisopropyl-2-methoxybenzenesulfonamide. One area of interest is the development of N,5-diisopropyl-2-methoxybenzenesulfonamide derivatives with improved selectivity and potency for specific enzymes. Additionally, N,5-diisopropyl-2-methoxybenzenesulfonamide could be used in combination with other compounds to enhance its anti-cancer or anti-inflammatory effects. Finally, further research is needed to fully understand the mechanism of action of N,5-diisopropyl-2-methoxybenzenesulfonamide and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, N,5-diisopropyl-2-methoxybenzenesulfonamide, or N,5-diisopropyl-2-methoxybenzenesulfonamide, is a sulfonamide compound that has potential applications in biochemical and physiological research. Its ease of synthesis, selectivity for certain enzymes, and potential anti-cancer and anti-inflammatory effects make it a promising tool for future research.
Méthodes De Synthèse
N,5-diisopropyl-2-methoxybenzenesulfonamide can be synthesized through a reaction between 2-methoxybenzenesulfonyl chloride and diisopropylamine in the presence of a base. This reaction results in the formation of N,5-diisopropyl-2-methoxybenzenesulfonamide as a white solid with a melting point of 112-114°C.
Applications De Recherche Scientifique
N,5-diisopropyl-2-methoxybenzenesulfonamide has been used in various scientific research studies, including its use as a protease inhibitor and its potential as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, N,5-diisopropyl-2-methoxybenzenesulfonamide was found to inhibit the activity of a protease enzyme that is involved in the progression of cancer. Additionally, N,5-diisopropyl-2-methoxybenzenesulfonamide has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
N,5-diisopropyl-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
2-methoxy-N,5-di(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-9(2)11-6-7-12(17-5)13(8-11)18(15,16)14-10(3)4/h6-10,14H,1-5H3 |
Clé InChI |
FTILLMSUIFSWCI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)



![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)






![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)